TGR5 Agonist Activity
6-Chloro-[1,1'-biphenyl]-2-carbonitrile functions as a potent agonist of the G-protein-coupled bile acid receptor 1 (TGR5). It displays an EC50 of 3.5 nM for activating the human TGR5 receptor expressed in HEK293 cells [1]. While this potency is significant, a close structural analog with a slightly different substitution pattern (a pyrimidinyl derivative) exhibits a higher EC50 of 5.1 nM, highlighting the impact of substituent modification on agonist efficacy at this target [2].
| Evidence Dimension | Potency (EC50) |
|---|---|
| Target Compound Data | 3.5 nM |
| Comparator Or Baseline | Pyrimidinyl analog (BDBM50100558) - 5.1 nM |
| Quantified Difference | 1.6-fold higher potency (lower EC50) |
| Conditions | Agonist activity at human TGR5 expressed in HEK293 cells, assessed as cAMP level after 48 hrs by fluorescent assay |
Why This Matters
A 1.6-fold improvement in potency can be the difference between a viable lead candidate and an inactive compound, guiding subsequent medicinal chemistry efforts.
- [1] BindingDB. (2024). BDBM50100556: CHEMBL3321845. Agonist activity at human TGR5 expressed in HEK293 cells. View Source
- [2] BindingDB. (2024). BDBM50100558: CHEMBL3321850. Agonist activity at human TGR5 expressed in HEK293 cells. View Source
